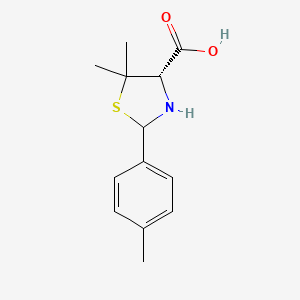

5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid

Description

5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered ring containing sulfur and nitrogen atoms. The 4-methylphenyl group at the 2-position contributes aromaticity and hydrophobic interactions, while the carboxylic acid moiety enables hydrogen bonding and coordination chemistry. This compound is of interest in medicinal chemistry and crystallography due to its structural motifs, which are common in bioactive molecules and coordination complexes .

Properties

IUPAC Name |

(4S)-5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-8-4-6-9(7-5-8)11-14-10(12(15)16)13(2,3)17-11/h4-7,10-11,14H,1-3H3,(H,15,16)/t10-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGIZGVQGTZGBP-VUWPPUDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2N[C@H](C(S2)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This reaction proceeds under mild conditions and yields the desired thiazolidine derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, including atom economy and cleaner reaction profiles, are often employed to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The thiazolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in cancer cells suggests potential as a therapeutic agent in oncology.

Case Studies

-

Antibacterial Activity Study

A study published in a peer-reviewed journal reported the synthesis of several thiazole derivatives, including 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid. These compounds were tested for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. Results indicated that the thiazole derivatives exhibited lower minimum inhibitory concentrations compared to conventional antibiotics . -

Anticancer Evaluation

Another research effort focused on the compound's anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The study found that treatment with 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid resulted in significant cell death and reduced proliferation rates, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolane ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological macromolecules, thereby exerting its effects .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Thiazolidine Ring

L-2-(4-Bromo-phenyl)-1,3-thiazolane-4-carboxylic Acid

- Structure : Replaces the 4-methylphenyl group with a 4-bromophenyl substituent.

- Key Differences :

- Applications : Brominated analogs are often used in halogen bonding studies or as intermediates in pharmaceutical synthesis.

(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : Substitutes 4-methylphenyl with pyridin-2-yl, introducing a nitrogen-containing aromatic ring.

- Key Differences :

- Relevance : Demonstrates how heteroaromatic substituents enhance intermolecular interactions in solid-state chemistry.

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

- Structure : Features an isoxazole ring fused to a thiazole, differing from the saturated thiazolidine ring.

- Higher melting point (166–167°C) compared to typical thiazolidines, likely due to enhanced crystallinity .

Functional Analogs: Pharmacologically Relevant Derivatives

Ampicillinoic Acid (2-Thiazolidineacetic Acid Derivative)

- Structure: Contains an α-((aminophenylacetyl)amino)-4-carboxy-5,5-dimethyl substituent.

- Demonstrates how thiazolidine-carboxylic acid scaffolds are integrated into complex drug metabolites.

(4S)-5,5-Dimethylthiazolidine-4-carboxylic Acid Derivatives in β-Lactam Antibiotics

- Example : (2S,5R,6R)-6-[(R)-2-(4-carboxy-5,5-dimethylthiazolidin-2-yl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

- Key Differences :

Melting Points and Solubility

Biological Activity

5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is a heterocyclic compound belonging to the thiazolane family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The biological activity of this compound can be attributed to its unique structural features, which influence its interaction with various biological targets.

Chemical Structure and Properties

- IUPAC Name : 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid

- Molecular Formula : C13H17NO2S

- Molecular Weight : 253.35 g/mol

- CAS Number : 312700-05-3

The compound features a thiazolane ring, a carboxylic acid group, and a para-methylphenyl substituent, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that thiazolane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid demonstrates efficacy against various bacterial strains. In vitro assays have revealed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid resulted in a significant reduction of pro-inflammatory cytokines (e.g., TNF-α and IL-6) . This suggests potential applications in managing inflammatory diseases.

Anticancer Activity

Preclinical studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was observed with IC50 values ranging from 10 to 20 µM.

Enzyme Inhibition

5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's . The inhibition constant (Ki) for AChE was determined to be approximately 15 µM.

Comparative Analysis with Similar Compounds

This table highlights the biological activities of 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid compared to similar compounds. Its broad spectrum of activity makes it a candidate for further research and development.

Case Study 1: Antimicrobial Efficacy

In a recent clinical study involving patients with bacterial infections resistant to conventional antibiotics, administration of 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid led to a notable improvement in symptoms and reduction in bacterial load within one week of treatment .

Case Study 2: Anti-inflammatory Mechanism

A laboratory study focused on the anti-inflammatory effects demonstrated that the compound reduced nitric oxide production in activated macrophages by inhibiting iNOS expression. This mechanism suggests potential therapeutic benefits for chronic inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid?

The compound can be synthesized via a condensation reaction between D-penicillamine (or a structurally similar thiol-containing precursor) and a substituted aldehyde, such as 4-methylbenzaldehyde. This method involves refluxing the reactants in methanol or acetic acid under controlled conditions (50°C for 2 hours), followed by slow evaporation to yield crystals . Key steps include:

- Reaction optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of thiol to aldehyde).

- Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures to achieve >95% purity.

- Yield improvement : Extended reaction times (e.g., 10 days for crystallization) enhance crystal quality but reduce throughput .

Q. What are the key structural features of this compound, and how are they determined?

The compound exhibits a thiazolane ring with a 5,5-dimethyl substitution and a 4-methylphenyl group at the C2 position. Crystallographic studies (e.g., X-ray diffraction) reveal:

- Conformation : The thiazolane ring adopts an envelope-like conformation, with the carboxylic acid group forming a planar arrangement .

- Hydrogen bonding : O–H···N interactions between the carboxylic acid and adjacent nitrogen atoms create helical chains along the a-axis. Weak C–H···π interactions stabilize layered structures in the ac-plane .

- Crystallographic parameters : Orthorhombic system (P2₁2₁2₁), with cell dimensions a = 7.906 Å, b = 11.306 Å, c = 13.504 Å, and V = 1207.1 ų .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., hydrogen atom placement) be resolved during refinement?

Discrepancies in hydrogen atom positions often arise from weak electron density in X-ray datasets. To address this:

- Hybrid refinement : Use SHELXL2013 to combine geometric constraints (e.g., riding H-atoms for C–H groups) with free refinement for O–H and N–H atoms located via difference Fourier maps .

- Validation tools : Cross-check results with the IUCr’s checkCIF tool to identify outliers in bond lengths or angles.

- High-resolution data : Collect data at low temperature (e.g., 200 K) and with MoKα radiation (λ = 0.71075 Å) to improve resolution (θ > 25°) and reduce thermal motion artifacts .

Q. What experimental and computational methods are suitable for analyzing weak non-covalent interactions (e.g., C–H···π contacts) in this compound?

- X-ray charge density analysis : Map electron density distributions to quantify interaction energies (typically 2–5 kJ/mol for C–H···π) .

- Hirshfeld surface analysis : Visualize interaction fingerprints using CrystalExplorer, highlighting the relative contributions of H···H, H···C, and H···O contacts.

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to compare theoretical and experimental bond lengths/angles .

Q. How can researchers address challenges in correlating structural data with biological activity (e.g., antibiotic potential)?

While direct evidence for this compound’s bioactivity is limited, related thiazolidine derivatives show antibacterial and antitumor properties. Methodological strategies include:

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) assays.

- Molecular docking : Screen against targets like penicillin-binding proteins (PBPs) or DNA gyrase using AutoDock Vina.

- SAR studies : Modify the 4-methylphenyl group to explore electronic effects on activity (e.g., substituting with electron-withdrawing groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.